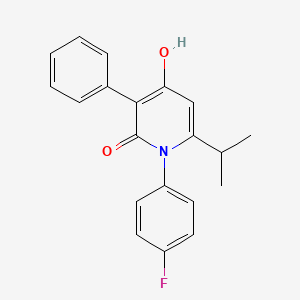
1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone is a synthetic organic compound with a complex structure It features a pyridinone core substituted with fluorophenyl, hydroxy, isopropyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution Reactions: Introduction of the fluorophenyl, hydroxy, isopropyl, and phenyl groups through various substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in large reactors.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to modify the pyridinone core or other substituents.
Substitution: Various substitution reactions can occur, particularly at the phenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under conditions like heating or using catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while substitution reactions could introduce various functional groups to the aromatic rings.
Scientific Research Applications
1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(4-fluorophenyl)-4-hydroxy-6-isopropyl-3-phenyl-2(1H)-pyridinone is unique due to its specific substitution pattern on the pyridinone core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H18FNO2 |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-hydroxy-3-phenyl-6-propan-2-ylpyridin-2-one |
InChI |
InChI=1S/C20H18FNO2/c1-13(2)17-12-18(23)19(14-6-4-3-5-7-14)20(24)22(17)16-10-8-15(21)9-11-16/h3-13,23H,1-2H3 |
InChI Key |
PRCIJLPZXSCLLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=O)N1C2=CC=C(C=C2)F)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















